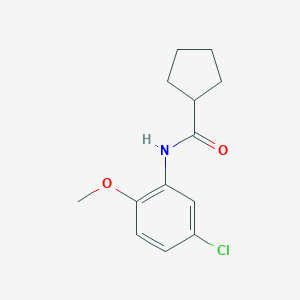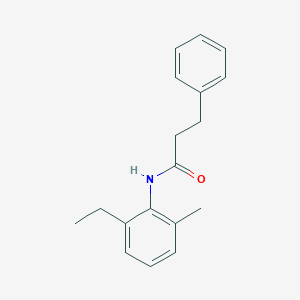
2-(4-chlorophenoxy)-N-cycloheptylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-cycloheptylacetamide, also known as VDM-11, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 345.9 g/mol. The purpose of
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenoxy)-N-cycloheptylacetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N-cycloheptylacetamide can affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenoxy)-N-cycloheptylacetamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the main limitations is its toxicity. Studies have shown that this compound can be toxic to certain cell lines and can cause side effects in animal models.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-cycloheptylacetamide. One area of research could be to further investigate its mechanism of action and how it affects various biochemical and physiological processes. Another area of research could be to explore its potential therapeutic applications in the treatment of various diseases, such as cancer, chronic pain, and inflammation. Additionally, research could be conducted to develop new derivatives of this compound that have improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-cycloheptylacetamide involves the reaction of 4-chlorophenol with cycloheptylamine in the presence of a base to form 4-chlorophenylcycloheptylamine. This intermediate is then reacted with acetic anhydride to form 2-(4-chlorophenoxy)-N-cycloheptylacetamide. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-cycloheptylacetamide has been studied for its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
Fórmula molecular |
C15H20ClNO2 |
|---|---|
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-cycloheptylacetamide |
InChI |
InChI=1S/C15H20ClNO2/c16-12-7-9-14(10-8-12)19-11-15(18)17-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11H2,(H,17,18) |
Clave InChI |
HQWUGGOTBJDKFS-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)


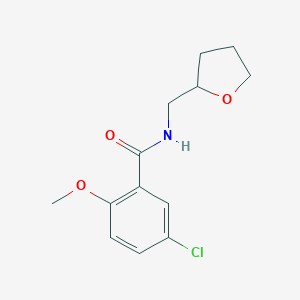
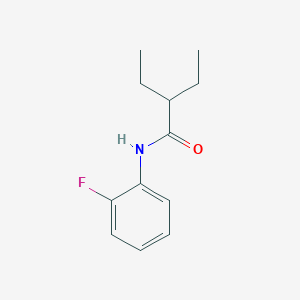
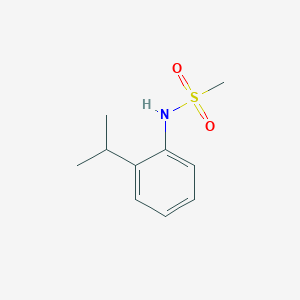
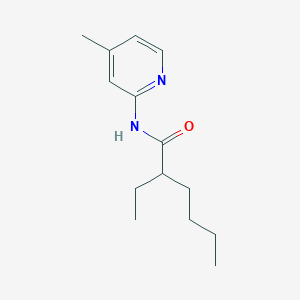
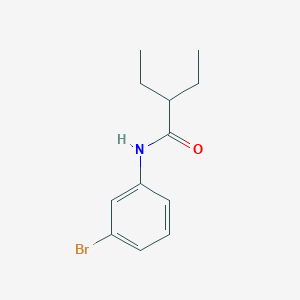
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)

